2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid
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Overview
Description
2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid is an organic compound that features a nicotinic acid moiety linked to a 5-chloro-2-thienyl group through a carbonyl-amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid typically involves the following steps:
Formation of the 5-chloro-2-thienylcarbonyl chloride: This can be achieved by reacting 5-chloro-2-thiophenecarboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.
Coupling with nicotinic acid: The resulting 5-chloro-2-thienylcarbonyl chloride is then reacted with nicotinic acid in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(5-Chloro-2-thienyl)carbonyl]amino}benzoic acid
- 2-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine
Uniqueness
2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid is unique due to the presence of both a nicotinic acid moiety and a 5-chloro-2-thienyl group. This combination imparts specific chemical and biological properties that may not be present in similar compounds.
Properties
Molecular Formula |
C11H7ClN2O3S |
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Molecular Weight |
282.70 g/mol |
IUPAC Name |
2-[(5-chlorothiophene-2-carbonyl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O3S/c12-8-4-3-7(18-8)10(15)14-9-6(11(16)17)2-1-5-13-9/h1-5H,(H,16,17)(H,13,14,15) |
InChI Key |
UNZIPXLEJHELJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)C2=CC=C(S2)Cl)C(=O)O |
Origin of Product |
United States |
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